molecular formula C7H9NO2 B13344718 1-Hydroxy-2,6-dimethyl-1,4-dihydropyridin-4-one

1-Hydroxy-2,6-dimethyl-1,4-dihydropyridin-4-one

Cat. No.: B13344718
M. Wt: 139.15 g/mol
InChI Key: ZYEPOGQVHOGRMR-UHFFFAOYSA-N
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Description

1-Hydroxy-2,6-dimethyl-1,4-dihydropyridin-4-one is a heterocyclic compound belonging to the class of dihydropyridines It is characterized by a pyridine ring with two methyl groups at positions 2 and 6, a hydroxyl group at position 1, and a ketone group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydroxy-2,6-dimethyl-1,4-dihydropyridin-4-one can be synthesized through several methods. One common approach involves the Hantzsch dihydropyridine synthesis, which typically includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be used to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-2,6-dimethyl-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines and dihydropyridines, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

1-Hydroxy-2,6-dimethyl-1,4-dihydropyridin-4-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hydroxy-2,6-dimethyl-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. For instance, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, which helps in relaxing blood vessels and reducing blood pressure. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
  • 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester
  • 3,5-Bis(carboethoxy)-2,6-dimethyl-1,4-dihydropyridine

Uniqueness

1-Hydroxy-2,6-dimethyl-1,4-dihydropyridin-4-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and ketone groups allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

1-hydroxy-2,6-dimethylpyridin-4-one

InChI

InChI=1S/C7H9NO2/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3

InChI Key

ZYEPOGQVHOGRMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C=C(N1O)C

Origin of Product

United States

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